Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVIWPLKXYHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate carbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with ethyl 4-formylbenzoate under acidic conditions to form the benzothiazole ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial production methods often utilize green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific structure and properties. Similar compounds include:
Benzothiazole: A simpler compound with a similar core structure but lacking the ester and carbamoyl groups.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Ethyl 4-formylbenzoate: Another precursor used in the synthesis of benzothiazole derivatives.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Biological Activity
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C18H16N2O3S
CAS Number: 892843-20-8
The compound features a benzothiazole ring, which is significant for its biological interactions. The structure allows for various chemical modifications that can enhance its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound has been shown to inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Case Study:
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 16 |
The mechanism of action primarily involves the inhibition of enzymes critical for bacterial cell wall synthesis. The benzothiazole moiety interacts with specific targets within microbial cells, leading to disruption of cellular functions.
Research Applications
This compound is also being investigated for its potential use in:
- Medicinal Chemistry: As a scaffold for synthesizing more complex therapeutic agents.
- Agricultural Chemistry: Development of new fungicides due to its antifungal properties.
- Material Science: Utilization in synthesizing materials with specific electronic and optical properties.
Comparative Analysis
When compared to other benzothiazole derivatives, this compound shows enhanced biological activities. For instance:
| Compound Name | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Methyl 4-(benzothiazolyl)benzoate | 32 |
| Methyl 4-[(4-methylbenzothiazol-2-yl)carbamoyl]benzoate | 16 |
| Methyl 4-[(4-ethylbenzothiazol-2-yl)carbamoyl]benzoate | 8 |
Q & A
Q. What are the common synthetic routes for Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
Carbamoyl coupling : React 4-ethyl-1,3-benzothiazol-2-amine with activated benzoic acid derivatives (e.g., 4-chlorocarbonyl benzoate) in anhydrous solvents like DMF or THF under inert gas (N₂/Ar).
Esterification : Use methyl iodide or dimethyl sulfate in basic conditions (K₂CO₃/NaH) to protect the carboxylic acid group.
Critical parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl on benzothiazole, methyl ester) via chemical shifts (e.g., ester COOCH₃ at δ ~3.9 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₇N₂O₃S⁺) .
- FT-IR : Identify carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods for weighing and reactions due to inhalation risks .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the molecular structure, and what challenges might arise during refinement?
Methodological Answer:
Q. How do researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Structural Comparisons : Use SAR tables to correlate substituent effects (e.g., ethyl vs. methyl on benzothiazole altering IC₅₀ by 2-fold) .
- Statistical Analysis : Apply ANOVA to validate significance of activity differences across cell lines .
Q. What advanced computational and experimental methods aid in predicting interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Example: A benzothiazole-carbamoyl analog showed Kd = 12 nM via SPR, confirming high affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
